molecular formula C37H68O2 B14210944 Heptatriaconta-8,15-diene-2,21-dione CAS No. 827615-68-9

Heptatriaconta-8,15-diene-2,21-dione

Cat. No.: B14210944
CAS No.: 827615-68-9
M. Wt: 544.9 g/mol
InChI Key: CZRYTDFVPRAFPS-UHFFFAOYSA-N
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Description

Heptatriaconta-8,15-diene-2,21-dione is a structurally complex compound characterized by a 37-carbon chain (heptatriaconta denotes 37 carbons) with double bonds at positions 8 and 15 and ketone groups at positions 2 and 21.

Properties

CAS No.

827615-68-9

Molecular Formula

C37H68O2

Molecular Weight

544.9 g/mol

IUPAC Name

heptatriaconta-8,15-diene-2,21-dione

InChI

InChI=1S/C37H68O2/c1-3-4-5-6-7-8-9-10-16-19-22-25-28-31-34-37(39)35-32-29-26-23-20-17-14-12-11-13-15-18-21-24-27-30-33-36(2)38/h15,18,20,23H,3-14,16-17,19,21-22,24-35H2,1-2H3

InChI Key

CZRYTDFVPRAFPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)CCCCC=CCCCCCC=CCCCCCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptatriaconta-8,15-diene-2,21-dione typically involves the use of long-chain alkenes and ketones. One common method is the aldol condensation reaction, where two carbonyl compounds react in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield the desired diene-dione compound. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 50°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. Catalysts such as palladium or nickel may be used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Heptatriaconta-8,15-diene-2,21-dione can undergo various chemical reactions, including:

    Oxidation: The double bonds and ketone groups can be oxidized to form carboxylic acids or other oxidized products.

    Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in dry ether or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted alkenes or ketones, depending on the nucleophile used.

Scientific Research Applications

Heptatriaconta-8,15-diene-2,21-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Heptatriaconta-8,15-diene-2,21-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s double bonds and ketone groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Heptatriaconta-8,15-diene-2,21-dione (hypothetical structure inferred from nomenclature) with analogous compounds from the evidence, focusing on structural features, biological activities, and applications:

Compound Name Structure Type Functional Groups Biological Activity/Application Source Reference
This compound (hypothetical) Linear polyketide or triterpenoid Diene (8,15), diones (2,21) Unknown (inferred antifeedant potential) Not specified in evidence
8,14-Secogammacera-7,14-diene-3,21-dione Onoceranoid triterpenoid Diene (7,14), diones (3,21) Antifeedant (moderate to strong) Lansium domesticum bark
2,3,5-Trimethyl-6-nonylcyclohex-2,5-diene-1,4-dione Cyclohexene derivative Diene (2,5), diones (1,4) Pharmaceutical (Huntington’s disease) Synthetic (patent)
Vat Black 16 Polycyclic aromatic compound Multiple diones in fused rings Industrial dye Synthetic

Key Structural and Functional Differences:

Backbone and Carbon Chain Length: this compound (37 carbons) is hypothesized to have a linear structure, distinct from the 30-carbon onoceranoid triterpenoids (e.g., 8,14-secogammacera derivatives) . The cyclohexene derivative (2,3,5-trimethyl-6-nonylcyclohex-2,5-diene-1,4-dione) features a six-membered ring, contrasting with linear or polycyclic frameworks .

Position of Functional Groups :

  • The diene and dione positions influence bioactivity. For example, the antifeedant activity of 8,14-secogammacera-7,14-diene-3,21-dione may arise from its 7,14-diene and 3,21-dione configuration, whereas altering these positions (e.g., 8,15-diene and 2,21-dione) could modulate potency or selectivity .

Applications: Onoceranoid triterpenoids are linked to ecological roles (e.g., plant defense via antifeedant effects) . Cyclohexene derivatives and polycyclic diones (e.g., Vat Black 16) are engineered for pharmaceuticals and industrial dyes, respectively, highlighting functional group versatility .

Research Findings and Implications

Antifeedant Activity: The onoceranoid triterpenoids from Lansium domesticum demonstrate that diene-dione positioning correlates with larval antifeedant efficacy. For instance, 8,14-secogammacera-7,14-diene-3,21-dione exhibits stronger activity than its structural analogs, suggesting that minor positional changes impact biological performance .

Pharmaceutical Potential: Cyclohexene-based diones (e.g., 2,3,5-trimethyl-6-nonylcyclohex-2,5-diene-1,4-dione) emphasize the role of ring conformation in drug design, enhancing stability and target binding for neurodegenerative diseases .

Industrial Relevance: Vat Black 16’s polycyclic dione structure enables strong light absorption, critical for dye applications. This contrasts with biological triterpenoids, where planar structures are less relevant .

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